![molecular formula C4H5ClF2N2 B1531549 4-(difluoromethyl)-1H-imidazole hydrochloride CAS No. 499214-79-8](/img/structure/B1531549.png)
4-(difluoromethyl)-1H-imidazole hydrochloride
Overview
Description
Compounds with a difluoromethyl group (CF2H) are of significant interest in medicinal chemistry due to their unique properties . The difluoromethyl group is a hydrogen bond donor, which can influence the biological activity of the molecule .
Synthesis Analysis
The synthesis of difluoromethylated compounds often involves electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, a simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .
Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction, NMR, and HRMS .
Chemical Reactions Analysis
Difluoromethylated compounds can undergo various chemical reactions. For example, a difluoromethyl radical can be generated from the fragmentation of a 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion .
Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary widely. For instance, they can be solids or liquids at room temperature, and their solubility can range from insoluble to highly soluble in various solvents .
Scientific Research Applications
Synthesis and Characterization
- 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, a derivative of 1H-imidazole, was synthesized efficiently from 1-(N,N-dimethylsulfamoyl)imidazole through a three-step process (Kudzma & Turnbull, 1991).
Self-Assembly and Drug Entrapment
- Linear 1H-imidazole amphiphiles, synthesized via esterification of 4-chlorocarbonyl imidazole, were observed to form organogels capable of entrapping hydrophilic drugs like Norfloxacin, as demonstrated in fluorescence studies (Seo & Chang, 2005).
Antifungal Properties
- 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride exhibited potent antifungal activity in topical applications against guinea pig dermatophytosis (Ogata et al., 1983).
Corrosion Inhibition
- Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, displayed significant corrosion inhibition efficiency, up to 96%, on mild steel in acidic solutions. Their adsorption followed the Langmuir model, suggesting a mixed type of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).
Probing Tools for SOCE Assays
- SKF-96365, a derivative of 1H-imidazole hydrochloride, was synthesized and characterized for use in Store-Operated Calcium Entry (SOCE) assays (Dago et al., 2016).
Molecular Dynamics and Computational Studies
- Studies on imidazole derivatives, including spectroscopic characterization and reactivity analyses using Density Functional Theory (DFT) and molecular dynamics simulations, have enhanced understanding of their reactive properties (Hossain et al., 2018).
Polymer Chemistry and Proton Conductivity
- Novel proton-conducting fluorocopolymers grafted with imidazole functions were synthesized and used in blend membranes with sulfonated PEEK for Proton Exchange Membrane Fuel Cells (PEMFC). These polymers exhibited significant influence on membrane microstructure, thermal properties, and proton conductivity (Campagne et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as eflornithine, are known to inhibit the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in various cellular processes, including cell growth and differentiation .
Mode of Action
Based on the structural similarity to eflornithine, it can be hypothesized that it may also act as an irreversible inhibitor of the enzyme ornithine decarboxylase . This inhibition could lead to a decrease in the production of polyamines, thereby affecting cellular processes that rely on these molecules .
Biochemical Pathways
If it acts similarly to eflornithine, it could affect the polyamine biosynthesis pathway by inhibiting the enzyme ornithine decarboxylase . This could potentially lead to downstream effects on cellular processes that rely on polyamines, such as cell growth and differentiation .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
If it acts similarly to eflornithine, it could potentially lead to a decrease in the production of polyamines, thereby affecting cellular processes that rely on these molecules .
Action Environment
It’s worth noting that the reaction outcomes of similar compounds have been found to be restricted by the reaction environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2.ClH/c5-4(6)3-1-7-2-8-3;/h1-2,4H,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPCSBKMGPHVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-1H-imidazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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